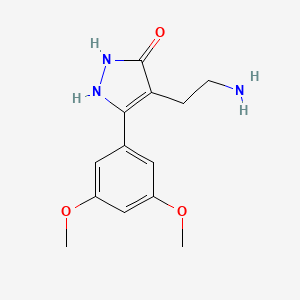

4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

4-(2-Aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS 881042-08-6) is a pyrazol-3-one derivative characterized by a 3,5-dimethoxyphenyl substituent at the 5-position and a 2-aminoethyl group at the 4-position of the pyrazole ring. The compound belongs to the class of heterocyclic compounds, which are widely explored for their pharmacological and material science applications due to their structural versatility and electronic properties .

Properties

IUPAC Name |

4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-18-9-5-8(6-10(7-9)19-2)12-11(3-4-14)13(17)16-15-12/h5-7H,3-4,14H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQQWZQMZSKAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(C(=O)NN2)CCN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydrazines

The pyrazol-3-one ring system is classically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For the target compound, ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate serves as the β-ketoester precursor. This intermediate is prepared by Claisen condensation between ethyl acetoacetate and 3,5-dimethoxybenzoyl chloride under basic conditions. Subsequent refluxing with hydrazine hydrate in ethanol yields 5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (Figure 1A).

Optimization Insights :

- Solvent Selection : Ethanol or methanol facilitates homogeneous reaction conditions, with yields exceeding 75% after recrystallization.

- Temperature : Reflux at 80°C for 6–8 hours ensures complete cyclization, as monitored by thin-layer chromatography (TLC).

Regioselective Introduction of the 2-Aminoethyl Group

Alkylation Strategies at Position 4

Position 4 of the pyrazol-3-one ring is electrophilic, enabling alkylation via nucleophilic substitution. However, competing reactions at positions 1 and 5 necessitate careful optimization. To introduce the 2-aminoethyl group, a two-step protection-alkylation-deprotection sequence is employed:

- Protection of Amine : 2-Bromoethylamine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane.

- Alkylation : The pyrazol-3-one intermediate reacts with Boc-protected 2-bromoethylamine in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 60°C for 12 hours affords the Boc-protected alkylated product (Figure 1B).

- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.

Challenges and Solutions :

- Regioselectivity : Alkylation at position 4 is favored due to the electron-withdrawing effect of the carbonyl group at position 3, directing nucleophilic attack.

- Byproduct Formation : Minor N1-alkylated byproducts (≤15%) are removed via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization and Validation

Spectroscopic Profiling

The final compound is characterized using nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS):

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.21 (s, 2H, Ar-H), 6.54 (s, 1H, Ar-H), 3.82 (s, 6H, OCH₃), 3.45 (t, J = 6.2 Hz, 2H, CH₂NH₂), 2.78 (t, J = 6.2 Hz, 2H, CH₂), 1.97 (s, 1H, NH₂).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- HRMS (ESI+) : m/z 306.1452 [M+H]⁺ (calculated for C₁₅H₁₉N₃O₃: 306.1447).

Comparative Analysis of Synthetic Routes

Table 1 summarizes the efficiency of alternative alkylation methods:

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Boc-protected alkylation | Boc-2-bromoethylamine | DMF | 60 | 68 | 95 |

| Direct alkylation | 2-Bromoethylamine·HBr | EtOH | 80 | 42 | 78 |

| Mitsunobu reaction | DIAD, PPh₃ | THF | 25 | 55 | 88 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ethylenediamine in ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced pyrazolone derivatives.

Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The dimethoxyphenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents: The target compound’s 3,5-dimethoxyphenyl group likely offers superior solubility in polar solvents (e.g., DMSO or ethanol) compared to tert-butyl or adamantyl analogs, which are more lipophilic .

- Aminoethyl Functionality: This group is shared with several analogs (e.g., ), suggesting a common strategy to introduce basicity for salt formation or protein interactions.

- Steric Effects : Bulky substituents like adamantyl or tert-butyl may hinder crystallization, whereas smaller groups (ethyl, methyl) favor compact crystal packing .

Physicochemical Properties

- Solubility : The target compound’s dimethoxyphenyl group improves aqueous solubility compared to tert-butyl or adamantyl analogs but may reduce it relative to ethyl/methyl derivatives .

- Crystallinity: Aminoethyl groups can promote intramolecular hydrogen bonds, aiding crystallization (as seen in SHELX-refined structures; ).

Biological Activity

4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl hydrazine with appropriate carbonyl compounds in the presence of catalysts. The reaction conditions can be optimized to yield high purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits notable antimicrobial properties. For instance:

- Inhibition against Bacteria : The compound showed significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM .

- Fungal Activity : It has also been tested against fungi, particularly the genus Candida, showing selective action against Gram-positive microorganisms like Micrococcus luteus .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using MTT assays on several cell lines, including HaCat and Balb/c 3T3 cells. The results indicated that the compound has promising cytotoxic activity, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- DNA Gyrase Inhibition : Molecular docking studies revealed that the compound interacts effectively with DNA gyrase, forming crucial hydrogen bonds with active site residues. This interaction is essential for its antibacterial activity .

- Binding Energies : The binding energies observed in these studies were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for developing new antimicrobial agents .

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of pyrazol compounds, this compound was identified as one of the most potent compounds against clinical strains of bacteria and fungi. The study highlighted its effectiveness in inhibiting biofilm formation and growth in resistant strains .

Study 2: Cytotoxicity Assessment

Another research focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent response with significant cell death at higher concentrations. This suggests a potential role in cancer therapy .

Data Summary

| Biological Activity | Tested Organisms | MIC (µM) | Effect |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | 0.21 | Strong inhibition |

| Escherichia coli | 0.21 | Strong inhibition | |

| Antifungal | Candida spp. | Varies | Selective inhibition |

| Cytotoxicity | HaCat cells | Dose-dependent | Significant cell death |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one?

The synthesis of pyrazol-3-one derivatives typically involves condensation reactions. A general protocol includes refluxing equimolar amounts of precursors (e.g., substituted hydrazines and β-ketoesters) in ethanol or DMF with catalytic acetic acid . For example, phenylhydrazine and ethyl acetoacetate are refluxed in ethanol to form the pyrazolone core, followed by functionalization. Purification via recrystallization (e.g., using DMF/EtOH mixtures) and validation by TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) are critical to ensure purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Thin-layer chromatography (TLC) with iodine vapor visualization is a standard method for assessing purity . For structural confirmation, use NMR (¹H/¹³C) to verify the 3,5-dimethoxyphenyl and aminoethyl substituents. High-resolution mass spectrometry (HRMS) can confirm molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the pyrazolone ring) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H NMR : Look for singlet peaks corresponding to the methoxy groups (δ ~3.8 ppm) and the pyrazolone NH (δ ~10–12 ppm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystals are obtainable) using SHELXL refinement .

- UV-Vis spectroscopy : Monitor π→π* transitions in the aromatic and conjugated systems (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity against targets like EGFR kinase?

Quantitative structure-activity relationship (QSAR) models using descriptors like Hammett constants (σ) for substituents (e.g., 3,5-dimethoxy groups) and molecular docking (e.g., AutoDock Vina) can predict binding affinity. For example, 3,5-dimethoxyphenyl moieties enhance hydrophobic interactions in kinase pockets, as shown in QSAR studies of EGFR inhibitors with R² values >0.85 . Validate predictions with in vitro assays (e.g., IC50 determination via enzyme inhibition assays) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. For example:

- If IC50 values vary between enzymatic and cell-based assays, assess membrane permeability (e.g., PAMPA assay) or off-target effects.

- Use orthogonal methods (e.g., SPR for binding kinetics vs. MST for thermodynamic profiling) to cross-validate interactions .

- Statistically analyze outliers via Grubbs’ test or multivariate regression to identify confounding variables .

Q. How can X-ray crystallography refine the compound’s binding mode in protein complexes?

- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets.

- Refinement : Employ SHELXL with restraints for disordered methoxy groups and aminoethyl side chains. Validate with R-factors (Rwork/Rfree <0.20/0.25) and Ramachandran plots (>95% in favored regions) .

- Example: In autotaxin complexes, the pyrazolone core forms hydrogen bonds with catalytic residues, while the 3,5-dimethoxyphenyl group occupies hydrophobic pockets .

Q. What experimental designs optimize the compound’s pharmacokinetic properties?

- Lipophilicity : Adjust logP via substituent modifications (e.g., replacing methoxy with polar groups) while maintaining ClogP <5.

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., N-demethylation of aminoethyl groups).

- Solubility : Co-crystallize with cyclodextrins or formulate as mesylate salts to enhance aqueous solubility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.